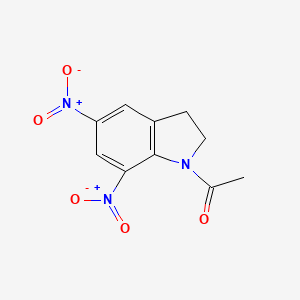

1-Acetyl-5,7-dinitroindoline

Description

Significance of Indoline (B122111) Derivatives in Organic Synthesis and Functional Materials

The indoline moiety, a heterocyclic scaffold composed of a fused benzene (B151609) and pyrrole (B145914) ring system, is a cornerstone in organic chemistry. semanticscholar.org Its prevalence in a wide array of natural products, pharmaceuticals, and advanced materials highlights its importance. semanticscholar.orgdergipark.org.tr The versatility of the indoline structure allows for diverse functionalization, making it a valuable building block in the synthesis of complex molecules with a range of biological activities and material properties. semanticscholar.orgchim.it

Indoline derivatives are integral to medicinal chemistry, serving as the core structure for numerous therapeutic agents. semanticscholar.orgpcbiochemres.com Their applications span various medical fields, including the development of treatments for cancer, infectious diseases, and neurological disorders. pcbiochemres.com Beyond pharmaceuticals, indoline derivatives are increasingly utilized in the creation of functional organic materials. chim.itrsc.org Their unique optical and electronic properties make them suitable for applications such as fluorescent sensors and molecular photoswitches. chim.itrsc.orgrsc.org The ability to modify the indoline scaffold at different positions allows for the fine-tuning of these properties, leading to the design of materials with specific functionalities. semanticscholar.orgresearchgate.net

Overview of Dinitroindoline Compounds within Indoline Chemistry

Within the broad class of indoline derivatives, dinitroindoline compounds are characterized by the presence of two nitro groups on the benzene ring. The introduction of these electron-withdrawing nitro groups significantly influences the chemical and physical properties of the indoline scaffold. The synthesis of dinitroindoles, the precursors to dinitroindolines, has been a subject of study, with various methods developed for their preparation. acs.org

The presence of the dinitro substitution pattern is crucial in the context of photoreactive compounds. For instance, N-acyl-5,7-dinitroindolines have been employed for the photochemical acylation of alcohols under mild conditions. nih.gov Furthermore, amino acid building blocks incorporating the 5,7-dinitroindoline (B1308636) (Dni) group have been utilized in photochemical peptide synthesis. nih.gov The specific placement of the nitro groups at the 5- and 7-positions, as seen in 1-Acetyl-5,7-dinitroindoline, has been shown to enhance photolysis efficiency compared to some mono-nitro analogs. researchgate.netrsc.org

Historical Context of N-Acyl-7-nitroindolines as Photoreactive Scaffolds

The development of N-acyl-7-nitroindolines as photoreactive scaffolds dates back to 1976, when Amit and Patchornik first reported on these light-sensitive amides. nih.govacs.org These compounds can be activated by near-UV light, leading to the formation of highly reactive intermediates that can acylate various nucleophiles. nih.gov This discovery laid the groundwork for the use of N-acyl-7-nitroindolines as "caged compounds," which can release biologically active molecules upon photo-irradiation. nih.gov

Over the years, this concept has been expanded and refined. For example, neuroactive amino acids have been "caged" as N-acyl-7-nitroindolines and released through one- or two-photon photolysis. nih.gov The photolytic properties of these compounds have made them valuable tools in studying dynamic biological processes with high spatial and temporal control. researchgate.net The exploration of substituent effects on the photocleavage of 1-acyl-7-nitroindolines has further advanced the field, with studies showing that electron-withdrawing groups, such as the second nitro group in dinitroindoline derivatives, can improve photolysis efficiency. researchgate.netrsc.org This historical development provides the context for the contemporary research interest in 1-Acetyl-5,7-dinitroindoline as a highly efficient photoreactive compound. researchgate.net

Properties

IUPAC Name |

1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O5/c1-6(14)11-3-2-7-4-8(12(15)16)5-9(10(7)11)13(17)18/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQKPOGPCKAIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337242 | |

| Record name | 1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62796-78-5 | |

| Record name | 1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-5,7-dinitroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Spectrometric Techniques for Mechanistic Elucidation

Time-Resolved Infrared Spectroscopy (TRIR) in Photochemical Studies

Time-Resolved Infrared (TRIR) spectroscopy is a powerful technique for investigating the short-lived intermediates generated during photochemical reactions. Nanosecond TRIR studies have been instrumental in elucidating the mechanism of photoinduced reactions involving N-acyl-5,7-dinitroindoline in acetonitrile. nih.govresearchgate.netresearchgate.net

Upon photolysis, the process does not lead to a single, straightforward product but rather involves complex intermediates. nih.gov TRIR experiments have detected two distinct, though nearly overlapping, sets of transient infrared bands. nih.govresearchgate.netresearchgate.net These bands are not from interconverting species but are assigned to two separate, non-interconvertible conformers of a key intermediate: the mixed acetic nitronic anhydride (B1165640). nih.govresearchgate.netresearchgate.net

Table 1: Transient Intermediates of 1-Acetyl-5,7-dinitroindoline Photolysis Identified by TRIR

| Intermediate | Conformer | Lifetime | Reactivity |

|---|---|---|---|

| Mixed Acetic Nitronic Anhydride | syn | Short-lived | Reverts to 1-Acetyl-5,7-dinitroindoline nih.govresearchgate.net |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules and for analyzing the products of their reactions. researchgate.netnih.govlibretexts.org In the study of 1-Acetyl-5,7-dinitroindoline and its derivatives, NMR plays a critical role in verifying the structure of newly synthesized compounds and identifying the products formed during photochemical processes. researchgate.net

For instance, in studies involving substituted nitroindolines, NMR was used to unequivocally confirm the identity of isomers produced during synthesis. researchgate.net Following photolysis experiments, ¹H-NMR is used to analyze the resulting product mixture. Photolysis of 1-acetyl-5,7-dinitroindoline in aqueous solution yields a mixture of photoproducts. researchgate.netrsc.org These include the corresponding dinitroindoline (from cleavage of the acetyl group) and 5-nitro-7-nitrosoindoles. researchgate.netrsc.org The identification and quantification of these products via NMR are essential for determining the efficiency and pathways of the photochemical reaction. researchgate.netrsc.org This analysis has shown that the photolysis of dinitro compounds like 1-acetyl-5,7-dinitroindoline can involve pathways that are less "clean" than those observed for related mono-nitro compounds, sometimes resulting in a lower than theoretical yield of the expected released molecule. researchgate.netrsc.org

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to identify and characterize the products of chemical reactions by measuring the mass-to-charge ratio of their ions. In the context of 1-Acetyl-5,7-dinitroindoline and related compounds, MS is particularly valuable for identifying the array of products resulting from photolysis. researchgate.net

For example, high-resolution electrospray ionization-time of flight (ESI-TOF) mass spectrometry has been used to analyze the complex mixture obtained after the irradiation of peptides containing photoreactive nitroindoline (B8506331) units. researchgate.net This technique allows for the precise mass determination of the resulting fragments, confirming the cleavage of specific amide bonds. researchgate.net While this study was on a larger peptide system, the principle directly applies to identifying the products from the photolysis of 1-Acetyl-5,7-dinitroindoline. researchgate.net

Furthermore, predicted mass spectrometry data for 1-Acetyl-5,7-dinitroindoline provides a reference for identifying the parent molecule in complex mixtures. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for 1-Acetyl-5,7-dinitroindoline Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 252.06149 | 153.2 |

| [M+Na]⁺ | 274.04343 | 159.4 |

| [M-H]⁻ | 250.04693 | 156.8 |

| [M+NH₄]⁺ | 269.08803 | 169.4 |

| [M+K]⁺ | 290.01737 | 149.8 |

| [M+H-H₂O]⁺ | 234.05147 | 155.8 |

Data sourced from PubChemLite. uni.lu

Mechanistic Investigations into the Reactivity of 1 Acetyl 5,7 Dinitroindoline

Photoreactivity Mechanisms: Focus on Photoinduced Acylation

The photoinduced acylation by 1-acetyl-5,7-dinitroindoline is a multifaceted process that proceeds through a series of transient intermediates and competing reaction pathways. Upon absorption of light, the molecule undergoes an internal rearrangement to form a highly reactive acylating agent. The efficiency of this process is notably enhanced in 1-acetyl-5,7-dinitroindoline compared to its mono-nitro counterparts, although it can lead to a mixture of photoproducts. nih.govresearchgate.net

Formation of the Nitronic Anhydride (B1165640) Intermediate

Central to the photoacylation capability of 1-acetyl-5,7-dinitroindoline is the formation of a transient nitronic anhydride intermediate. This highly reactive species is generated through an intramolecular rearrangement involving the acetyl group and one of the nitro groups. The formation of this intermediate has been a subject of both experimental and computational investigations, revealing a complex interplay of ground and excited state processes.

Computational studies on the related N-acetyl-7-nitroindoline system have suggested a potential pathway for the formation of the nitronic anhydride intermediate via a ground state concerted suprafacial 1,5-sigmatropic shift. This type of pericyclic reaction involves the migration of the acetyl group from the nitrogen atom to an oxygen atom of the neighboring nitro group. The term "suprafacial" indicates that the migrating group remains on the same face of the π-system. This concerted mechanism implies a single transition state, without the involvement of discrete intermediates, providing an energetically plausible route to the nitronic anhydride. While this pathway has been proposed through computational modeling, direct experimental observation remains a challenge due to the fleeting nature of the transition states involved.

The experimentally observed photochemical reaction is understood to proceed through a more intricate excited-state pathway. Upon photoexcitation to the first excited singlet state (S1), the molecule can navigate a complex potential energy surface. Computational models suggest that the reaction may involve a shallow intermediate on the S1 manifold before proceeding to a critical juncture known as a conical intersection.

A conical intersection is a point on the potential energy surface where two electronic states (in this case, the S1 excited state and the S0 ground state) become degenerate, providing a highly efficient pathway for non-radiative decay back to the ground state. This S1 to S0 state crossing is hypothesized to lead to the transition state for the concerted S0 sigmatropic shift, which then proceeds to form the nitronic anhydride. This pathway highlights the importance of non-adiabatic dynamics in understanding the photoreactivity of this class of compounds.

Solvent-Dependent Reaction Pathways

The surrounding solvent environment plays a critical role in directing the reaction pathways following the formation of the nitronic anhydride intermediate. The polarity and nucleophilicity of the solvent can influence the stability and reactivity of the transient species, leading to different product distributions.

In an aprotic organic solvent such as acetonitrile, the photoinduced acylation mechanism of N-acyl-5,7-dinitroindoline has been elucidated using techniques like nanosecond time-resolved infrared (TRIR) spectroscopy. These studies have provided direct evidence for the formation of the mixed acetic nitronic anhydride intermediate.

Interestingly, the TRIR data revealed the presence of two distinct, non-interconvertible conformers of the nitronic anhydride. These have been assigned as the syn and anti conformers. The syn-conformer is observed to rapidly revert to the starting material, 1-acetyl-5,7-dinitroindoline. In contrast, the anti-conformer is significantly longer-lived and is the key species responsible for the acylation of nucleophiles, such as amines, in the solution. Density functional theory (DFT) calculations have supported these experimental findings, confirming the differential reactivity of the two conformers.

The following table summarizes the key characteristics of the nitronic anhydride conformers in acetonitrile:

| Conformer | Lifetime | Reactivity | Fate |

| syn-Nitronic Anhydride | Short-lived | Reverts to starting material | Non-productive pathway |

| anti-Nitronic Anhydride | Long-lived | Acylates nucleophiles | Productive acylation |

This solvent-specific behavior underscores the importance of the reaction medium in controlling the outcome of the photoacylation reaction.

Influence of Substituent Effects on Photolysis Efficiency and Reaction Pathways

Substituent effects play a critical role in determining the efficiency and outcome of the photolysis of 1-acyl-7-nitroindolines. The presence of two nitro groups in 1-acetyl-5,7-dinitroindoline has a pronounced influence compared to mono-substituted analogues. nih.govrsc.org

Studies comparing 1-acetyl-5,7-dinitroindoline with other substituted nitroindolines have revealed the following trends:

Electron-Withdrawing Groups: The addition of a second nitro group at the 5-position, an electron-withdrawing group, significantly improves the photolysis efficiency in aqueous solution compared to mono-nitro compounds like 1-acyl-4-methoxy-7-nitroindoline. nih.govrsc.org This enhanced efficiency is a key characteristic of dinitroindoline-based photochemistry.

Electron-Donating Groups: Conversely, excessive electron-donation by substituents can render the molecule inert to photolysis. For example, 1-acetyl-4,5-methylenedioxy-7-nitroindoline was found to be non-reactive upon irradiation at 350 nm. nih.govrsc.org This is attributed to the diversion of the excited state into non-productive decay pathways.

The dinitro substitution not only increases the quantum yield of photolysis but also alters the reaction pathway, leading to the mixed photoproducts discussed previously (5,7-dinitroindoline and 5-nitro-7-nitrosoindole). nih.gov This contrasts with the cleaner photochemistry often seen with mono-nitroindolines. The presence of the 5-nitro group appears to modulate the electronic structure of the excited state and the subsequent intermediates, opening up the competitive reaction channels that lead to the mixture of products. nih.gov

| Compound | Substituents | Effect on Photolysis Efficiency | Photoproducts |

|---|---|---|---|

| 1-Acetyl-5,7-dinitroindoline | 5-NO₂, 7-NO₂ (Electron-withdrawing) | Improved efficiency | Mixed (Dinitroindoline and Nitrosoindole) |

| 1-Acyl-4-methoxy-7-nitroindoline | 4-OCH₃ (Electron-donating), 7-NO₂ | Baseline efficiency | Clean (Primarily Nitrosoindole) |

| 1-Acetyl-4,5-methylenedioxy-7-nitroindoline | 4,5-methylenedioxy (Strongly electron-donating) | Inert to photolysis | No reaction |

Stereochemical Considerations in Photochemical Transformations

A review of the pertinent scientific literature reveals no specific studies focused on the stereochemical aspects of the photochemical transformations of 1-acetyl-5,7-dinitroindoline itself. The parent molecule is achiral, and the primary photochemical reaction involves the cleavage of the N-acetyl bond, which does not introduce a new stereocenter into the indoline (B122111) ring system. While related compounds are used as caging groups for chiral molecules (e.g., L-glutamate), the research focus has been on the release of the chiral substrate rather than on the stereochemical fate of the chromophore.

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

Density Functional Theory (DFT) Studies on Energy Barriers and Regioselectivity

Density Functional Theory (DFT) calculations have been instrumental in elucidating the complex photo-uncaging mechanism of the 1-acyl-7-nitroindoline family, including dinitro analogues. These computational studies reveal that the reaction proceeds on the triplet excited state and involves a competition between two primary mechanistic pathways, providing insights that are difficult to obtain through experimental means alone.

The two competing pathways identified by DFT are:

Cyclization Pathway (CP): This pathway involves the formation of a cyclic intermediate, which was a long-held hypothesis for the mechanism.

Acyl Migration Pathway (MP): This more recently uncovered pathway involves the migration of the acyl group to the adjacent nitro group. This mechanism possesses characteristics of a combined Norrish Type I and a novel 1,6-nitro-acyl variant of a Norrish Type II reaction.

Semiempirical Computational Modeling of Reaction Pathways

In addition to DFT, semiempirical computational methods, such as AMPAC (Austin Model 1 Package), have been used to model the reaction pathways of N-acetyl-7-nitroindolines. These studies provide a complementary, computationally less intensive approach to understanding the reaction mechanism, particularly the formation and reactivity of the key nitronic anhydride intermediate.

Semiempirical modeling supports the hypothesis that the reaction can proceed through an excited state pathway involving a complex, concerted antarafacial sigmatropic shift. This model suggests that upon photoexcitation to the lowest singlet excited state (S1), the system passes through a shallow intermediate before a hypothesized crossing from the S1 to the ground state (S0) potential energy surface. From this point, the reaction is proposed to proceed via a concerted suprafacial 1,5-sigmatropic shift on the ground state to form the nitronic anhydride.

Analysis of Potential Energy Surfaces for Ground and Excited States

Detailed computational studies on the potential energy surfaces (PES) of the ground and excited states of 1-Acetyl-5,7-dinitroindoline are limited in the reviewed literature. However, insights can be drawn from computational studies on structurally related N-acyl-7-nitroindolines. For these compounds, semiempirical AMPAC studies have been employed to investigate the reaction pathways in both the ground and excited states. These studies suggest a complex potential energy surface, particularly for the excited state, which is crucial for understanding the compound's photoreactivity.

For N-acyl-7-nitroindolines, it is believed that photoactivation with near-UV light leads to the formation of a nitronic anhydride intermediate. Computational models suggest that in the ground state, a concerted suprafacial 1,5-sigmatropic shift could lead to this intermediate, although this has not been experimentally observed. The excited state pathway is considered to be significantly more complex, potentially involving a concerted antarafacial shift. The triplet excited state (T1) pathway for related compounds indicates a steep transition state leading to an endothermic outcome where the acyl group is dissociated as a weakly bound intermediate. These computational models provide a framework for understanding the initial steps of photoreactivity, which are governed by the topography of the excited state potential energy surface.

Investigation of Electron Transfer and Acceptor Abilities

Specific experimental or computational data on the electron transfer and acceptor abilities of 1-Acetyl-5,7-dinitroindoline are not extensively detailed in the available literature. However, the presence of two nitro groups, which are potent electron-withdrawing groups, strongly suggests that this molecule possesses significant electron-accepting (electrophilic) character. The dinitro-substituted aromatic ring would have a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it susceptible to accepting electrons.

Other Reactive Pathways and Degradation Studies

Chemical Degradation Products and Their Formation

The chemical degradation of 1-Acetyl-5,7-dinitroindoline, particularly under photolytic conditions, has been inferred from studies on analogous N-acyl-nitroindolines. The primary degradation pathway initiated by light involves the photorelease of the acyl group. This process is believed to proceed through a short-lived intermediate, an acetic nitronic anhydride, formed by the transfer of the acetyl group from the amide nitrogen to an oxygen atom of the 7-nitro group.

The fate of this intermediate and the final degradation products are highly dependent on the reaction conditions, especially the presence of nucleophiles like water. Two competing pathways for the cleavage of the acyl group from the nitronic anhydride have been proposed:

In solutions with low water content: The hydrolysis of the nitronic anhydride likely occurs via a standard addition-elimination mechanism (AAC2), with water acting as the nucleophile. This pathway results in the release of a carboxylic acid (acetic acid in this case) and the corresponding nitroindoline (B8506331).

In solutions with higher water content: A predominant AAL1-like cleavage of the nitronic anhydride occurs. This pathway involves an intramolecular redox reaction of the aromatic system, leading to the formation of the carboxylic acid and a nitrosoindole derivative.

Progressive photolysis of 1-acetyl-5,7-dinitroindoline has been monitored by UV-visible spectroscopy, showing characteristic changes in the absorbance spectrum as the parent compound is consumed and photoproducts are formed.

| Condition | Proposed Mechanism | Major Degradation Products |

| Low Water Content | Addition-Elimination (AAC2) | Acetic Acid, 5,7-Dinitroindoline (B1308636) |

| High Water Content | AAL1-like Cleavage | Acetic Acid, 7-nitroso-5-nitroindole |

Dehydrogenation Attempts to Dinitroindoles

The conversion of dinitroindolines to their corresponding dinitroindoles via dehydrogenation is a plausible synthetic transformation. While specific studies on the dehydrogenation of 1-Acetyl-5,7-dinitroindoline were not found, the synthesis of 4,6-dinitroindole from a different precursor, 2-(2-amino-4,6-dinitrophenyl)ethanole, has been reported. This synthesis involves a cyclization to form a dihydro-dinitro-tosylindole, which is then readily oxidized to the corresponding indole (B1671886) derivative by atmospheric oxygen. This suggests that the dinitroindoline core is susceptible to oxidation to the more stable aromatic indole system under appropriate conditions. The acetyl group at the 1-position of 1-Acetyl-5,7-dinitroindoline would likely influence the ease of this dehydrogenation.

Electrophilic and Nucleophilic Reactivity of the Indoline Core

The reactivity of the indoline core in 1-Acetyl-5,7-dinitroindoline is significantly influenced by the substituents on the aromatic ring and the nitrogen atom.

Electrophilic Reactivity: The benzene (B151609) ring of the indoline core is highly deactivated towards electrophilic aromatic substitution due to the presence of two strongly electron-withdrawing nitro groups and the acetyl group. These groups reduce the electron density of the aromatic ring, making it a poor nucleophile for attack by electrophiles. Therefore, typical electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to be very sluggish or require harsh reaction conditions.

Nucleophilic Reactivity: Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitro groups, particularly at the ortho and para positions relative to a potential leaving group or a site of nucleophilic attack, can effectively stabilize the negative charge in the Meisenheimer complex intermediate. While the indoline ring itself does not have a leaving group for a typical SNAr reaction, the strong activation by the nitro groups suggests that if a suitable leaving group were present on the aromatic ring, it would be readily displaced by nucleophiles. The acetyl group also contributes to the electron deficiency of the ring, further enhancing its reactivity towards nucleophiles. The indoline nitrogen, being part of an amide, is not nucleophilic.

Applications in Advanced Organic Synthesis and Chemical Biology Tools

Utilization as Photoactivatable Acylating Reagents

N-acyl-5,7-dinitroindolines serve as potent reagents for photoacylation, transferring an acyl group to a nucleophile upon irradiation with light under neutral conditions. nih.gov This process avoids the need for harsh reagents or conditions often required in traditional acylation reactions. The presence of two nitro groups on the indoline (B122111) ring enhances the efficiency of photolysis compared to mono-nitro analogues. nih.govresearchgate.netrsc.org

The photochemical conversion of amines into amides and carbamates can be achieved using N-acyl-5,7-dinitroindolines. researchgate.net Upon irradiation, the dinitroindoline derivative transfers its acyl group to an amine, allowing for the formation of a new amide or carbamate (B1207046) bond in a neutral medium. nih.govresearchgate.net This method is particularly efficient for protecting primary and unhindered secondary amines with common protecting groups like benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.net However, the reaction yields tend to be lower for bulky amines or anilines. researchgate.net This strategy has been successfully integrated into complex syntheses, such as the all-photochemical solution-phase synthesis of a pentapeptide, where the creation of the amide bond relies on the photochemical acyl transfer from a 5,7-dinitroindoline (B1308636) derivative to an incoming amino group. nih.govacs.org

1-Acetyl-5,7-dinitroindoline is also effective for the photoacylation of primary, secondary, and tertiary alcohols to form the corresponding esters under exceptionally mild conditions. sonar.ch The reaction proceeds by irradiating a solution of the N-acetyl-5,7-dinitroindoline and the alcohol in an anhydrous solvent like acetonitrile. sonar.ch Good to excellent yields can be obtained, and the reaction can be performed at wavelengths (e.g., 375 nm to 405 nm) that are harmless to most other functional groups, including those that are themselves photosensitive. sonar.ch This provides a significant advantage over many traditional esterification methods.

Table 1: Photoacetylation of Various Alcohols with 1-Acetyl-5,7-dinitroindoline sonar.ch Reaction Conditions: 0.1 M solution of 1-acetyl-5,7-dinitroindoline with 1 equivalent of alcohol in anhydrous acetonitrile, irradiated at 375 nm for 16 hours.

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | Benzyl alcohol | Benzyl acetate | 99 |

| 2 | 1-Phenylethanol | 1-Phenylethyl acetate | 99 |

| 3 | 2-Phenylethanol | 2-Phenylethyl acetate | 99 |

| 4 | (1R,2S,5R)-(-)-Menthol | Menthyl acetate | 85 |

| 5 | 1-Adamantanol | 1-Adamantyl acetate | 75 |

| 6 | Geraniol | Geranyl acetate | 99 |

The mechanism of photoacylation by N-acyl-5,7-dinitroindoline has been elucidated through detailed spectroscopic studies. nih.gov The process is initiated by the photochemical transfer of the acetyl group from the indoline nitrogen to one of the oxygen atoms of the adjacent nitro group. researchgate.net This forms a critical, short-lived intermediate known as a mixed acetic nitronic anhydride (B1165640). nih.govresearchgate.net

Nanosecond time-resolved infrared (TRIR) spectroscopy has revealed that this nitronic anhydride intermediate exists as two distinct conformers, syn and anti. nih.gov While the syn-conformer rapidly reverts to the starting material, the anti-conformer is longer-lived and is the species responsible for acylating nucleophiles such as amines and alcohols. nih.gov The reaction of this active intermediate with a nucleophile completes the acyl transfer, yielding the acylated product and the dinitroindoline byproduct. nih.govresearchgate.net

Function as Photolabile Protecting Groups and "Caged" Compounds in Chemical Research

The light-induced cleavage of the acyl group from the dinitroindoline moiety makes these compounds excellent photolabile protecting groups, often referred to as "caged" compounds. nih.gov This technology allows researchers to release a biologically active molecule, such as a neurotransmitter or an amino acid, at a specific time and location by applying light, providing precise control over biological processes. nih.govnih.gov

N-acyl-7-nitroindolines are highly effective photoremovable protecting groups for the rapid release of carboxylates in aqueous solutions. researchgate.net Derivatives of 5,7-dinitroindoline have been used to "cage" biologically important molecules like the amino acid L-glutamate. nih.govresearchgate.netrsc.org Upon photolysis with near-UV light, the conjugate releases the carboxylate-containing molecule. researchgate.net

However, studies on dinitro compounds like the 4-methoxy-5,7-dinitroindoline conjugate of L-glutamate have shown that the release is not always perfectly clean. nih.govrsc.org The stoichiometry of glutamate (B1630785) release upon photolysis was found to be only 65–77% of the theoretical maximum. nih.govresearchgate.netrsc.org This suggests that the photolysis of these dinitro compounds may involve side reactions, leading to mixed photoproducts that include the corresponding dinitroindoline and 5-nitro-7-nitrosoindoles, in addition to the desired released carboxylate. nih.govresearchgate.netrsc.org

The unique photoreactive properties of the N-acyl-nitroindoline system have been adapted for solid-phase peptide synthesis (SPPS). utep.edu A novel resin featuring a photoreactive N-acyl-nitroindoline linker has been developed for this purpose. utep.edu In this method, a peptide chain is assembled on the solid support. Upon completion, the peptide can be released from the resin by irradiation with UV light in the presence of a suitable nucleophile. utep.edu This photochemical cleavage strategy offers an orthogonal release pathway that is distinct from traditional acid-based cleavage methods, providing greater flexibility in complex synthetic plans. utep.edu This approach has been used to prepare C-terminal peptide-α-thioesters, which are valuable intermediates for peptide ligation and cyclization reactions. utep.edu

Development of Indoline-Based Linkers for Solid-Phase Synthesis

The strategic design of linkers is a cornerstone of successful solid-phase synthesis, enabling the attachment of substrates to a solid support, their subsequent chemical manipulation, and finally, their controlled cleavage. In this context, indoline derivatives have emerged as versatile scaffolds for the development of novel linkers, particularly those that are photolabile. The incorporation of nitro groups into the indoline ring system, as seen in 1-acetyl-5,7-dinitroindoline, plays a crucial role in conferring photosensitivity, allowing for mild and selective cleavage from the solid support upon irradiation with UV light.

Research in this area has led to the development of N-acyl-7-nitroindoline-based photolabile linkers. These linkers are attractive for solid-phase synthesis due to their stability under various reaction conditions and their clean cleavage mechanism. The photochemical release of molecules from these linkers is a key feature, offering an orthogonal cleavage strategy that avoids the use of harsh acidic or basic conditions that can be detrimental to sensitive molecules.

The utility of such linkers has been demonstrated in the solid-phase synthesis of peptides. For instance, a 7-nitroindoline-based linker has been successfully employed for the photochemical synthesis of peptide thioesters and hydrazides. This highlights the potential of the indoline scaffold in facilitating the synthesis of complex biomolecules.

While the direct application of 1-acetyl-5,7-dinitroindoline as a linker is an area of ongoing research, the established use of related N-acyl-5,7-dinitroindolines for the photochemical acylation of alcohols under neutral conditions underscores the potential of this class of compounds in solid-phase synthesis. researchgate.net The dinitro substitution pattern is known to enhance the photochemical efficiency compared to mono-nitro derivatives. researchgate.netrsc.org Specifically, 1-acetyl-5,7-dinitroindoline has shown improved photolysis efficiency in aqueous solutions. researchgate.netrsc.org

The development of these indoline-based linkers involves a multi-step synthetic process. A key step is the nitration of the indoline core, followed by acylation of the nitrogen atom. The choice of substituents on the indoline ring can be tailored to fine-tune the photochemical properties of the resulting linker, influencing factors such as the wavelength required for cleavage and the efficiency of the release.

The table below summarizes the key features of indoline-based photolabile linkers and the relevant properties of 1-acetyl-5,7-dinitroindoline that make it a compound of interest for such applications.

| Feature | Description | Relevance of 1-Acetyl-5,7-dinitroindoline |

| Core Scaffold | Indoline | The fundamental structural unit. |

| Photosensitizing Groups | Nitro groups (e.g., at positions 5 and 7) | The two nitro groups in 1-acetyl-5,7-dinitroindoline are crucial for its photochemical activity. |

| Attachment Point | Typically through the N-acyl group | The acetyl group can be replaced with a functionalized acyl chain for attachment to the solid support or the substrate. |

| Cleavage Mechanism | Photochemical cleavage | 1-acetyl-5,7-dinitroindoline exhibits improved photolysis efficiency. researchgate.netrsc.org |

| Cleavage Conditions | UV irradiation | Allows for mild and orthogonal cleavage. |

| Applications | Solid-phase peptide synthesis, synthesis of complex organic molecules | Related dinitroindolines have been used for photochemical acylation, and nitroindoline (B8506331) linkers for peptide synthesis. researchgate.net |

Further research into the synthesis and application of linkers derived from 1-acetyl-5,7-dinitroindoline is poised to expand the toolbox of methodologies available for advanced solid-phase organic synthesis and the preparation of chemical biology tools.

Future Research Directions and Unexplored Avenues

Exploration of Novel Photochemical Reactions and Their Mechanisms

Future research should prioritize a deeper understanding of the photochemical reaction pathways of 1-acetyl-5,7-dinitroindoline. Studies have shown that upon irradiation, this compound exhibits improved photolysis efficiency compared to some of its analogs. nih.gov Unlike cleaner photolyses observed in some mono-nitro compounds, the photolysis of dinitro compounds like 1-acetyl-5,7-dinitroindoline can be complex, yielding mixed photoproducts. nih.gov For instance, the photolysis of 1-acetyl-5,7-dinitroindoline results in the formation of both the corresponding dinitroindoline and 5-nitro-7-nitrosoindoles. nih.gov

Further investigations are needed to elucidate the mechanisms governing the formation of these different products. Understanding the factors that influence the branching ratio between these pathways is crucial for controlling the reaction outcome. For example, the investigation of a related dinitroindoline conjugate showed that the stoichiometry of release upon photolysis was only 65-77% of the theoretical value, suggesting the involvement of other, non-productive pathways. nih.gov Exploring these alternative reaction channels could uncover novel transformations and provide a more complete picture of the photochemistry of this class of compounds.

Rational Design of Derivatives with Tunable Photoreactivity and Quantum Yields

A significant avenue for future research lies in the rational design of 1-acetyl-5,7-dinitroindoline derivatives with tailored photochemical properties. The photoreactivity of N-acyl-7-nitroindolines is known to be sensitive to the electronic nature of substituents on the indoline (B122111) ring. For instance, the presence of excessive electron-donating groups can render the molecule inert to irradiation by diverting the excited state into non-productive pathways. nih.gov Conversely, the dinitro substitution in 1-acetyl-5,7-dinitroindoline enhances its photolysis efficiency. nih.gov

Systematic studies that modulate the electronic and steric properties of the indoline core and the N-acyl group could lead to derivatives with fine-tuned photoreactivity, absorption wavelengths, and quantum yields. This would involve synthesizing a library of derivatives with varying substituents and characterizing their photochemical behavior. The goal would be to establish clear structure-property relationships that can guide the design of molecules optimized for specific applications, such as photocleavable protecting groups or photoactivated acylating agents.

Integration into Advanced Synthetic Methodologies for Complex Molecule Construction

The unique reactivity of 1-acetyl-5,7-dinitroindoline upon photoactivation opens up possibilities for its integration into advanced synthetic methodologies for the construction of complex molecules. Photochemical transformations are a powerful tool in organic synthesis, allowing for the formation of intricate molecular architectures that are often difficult to access through traditional thermal reactions. The light-induced generation of reactive intermediates from 1-acetyl-5,7-dinitroindoline could be harnessed in various synthetic strategies.

Future research could explore the use of this compound as a photolabile protecting group in the synthesis of peptides, oligonucleotides, or natural products. The ability to deprotect a functional group under mild, light-induced conditions offers a high degree of orthogonality in complex synthetic sequences. Furthermore, the photoinduced acylating ability of N-acyl-7-nitroindolines could be exploited in the development of novel ligation or cross-linking strategies for the synthesis of biomolecules and materials. The development of photochemical methods for the synthesis of complex heterocyclic scaffolds, such as imidazopyridines and tetrahydroquinolines, highlights the potential for light-driven reactions in creating biologically relevant molecules.

Deeper Computational Insight into Excited State Dynamics and Intermediates

To complement experimental studies, in-depth computational investigations are crucial for gaining a fundamental understanding of the excited state dynamics and intermediates involved in the photochemistry of 1-acetyl-5,7-dinitroindoline. Quantum chemical calculations can provide valuable insights into the nature of the electronic transitions, the geometries of the excited states, and the energy barriers for different reaction pathways.

Future computational work should focus on mapping the potential energy surfaces of the excited states to identify the key intermediates and transition states that govern the photochemical reactivity. This can help to explain the observed product distributions and provide a predictive framework for the design of new derivatives with desired properties. For instance, understanding the competition between different reaction pathways, such as the formation of the nitrosoindole versus other non-productive channels, can be aided by detailed computational modeling.

Development of New Spectroscopic Probes for Real-Time Mechanistic Monitoring

The development and application of advanced spectroscopic techniques will be instrumental in unraveling the intricate details of the photochemical reactions of 1-acetyl-5,7-dinitroindoline in real-time. Transient absorption spectroscopy is a powerful tool for detecting and characterizing short-lived intermediates that are formed upon photoexcitation. By monitoring the spectral changes on ultrafast timescales, it is possible to follow the evolution of the excited states and identify the key steps in the reaction mechanism.

Future research should focus on applying time-resolved spectroscopic techniques, such as femtosecond transient absorption and time-resolved infrared spectroscopy, to directly observe the formation and decay of the excited states and reactive intermediates of 1-acetyl-5,7-dinitroindoline. This would provide direct experimental evidence for the proposed reaction mechanisms and allow for the determination of rate constants for the individual steps. The development of new spectroscopic probes and methodologies will be essential for gaining a comprehensive understanding of the complex photochemistry of this promising compound.

Q & A

Q. What documentation is critical for collaborative studies on 1-Acetyl-5,7-dinitroindoline?

- Methodological Answer : Maintain a shared lab notebook (electronic platforms like LabArchives) with version control. Define authorship criteria early using frameworks like CRediT (Contributor Roles Taxonomy). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.